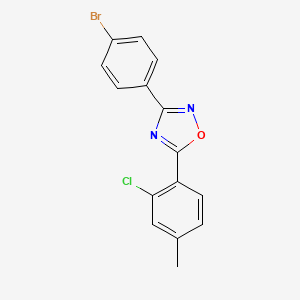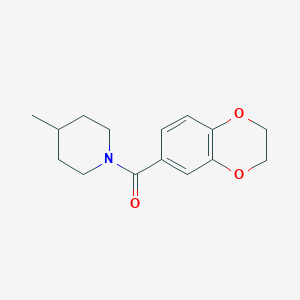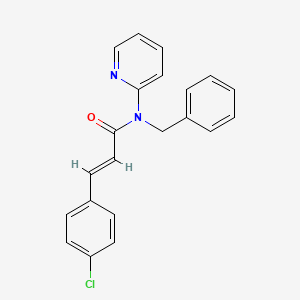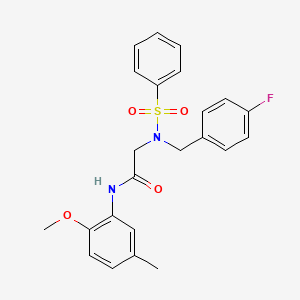
3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the family of oxadiazoles. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
作用機序
The mechanism of action of 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, disruption of cell membrane integrity, and modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, reduce oxidative stress and inflammation, and enhance the activity of antioxidant enzymes. It has also been shown to modulate the expression of various genes involved in cell signaling and metabolism.
実験室実験の利点と制限
One of the main advantages of 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole is its broad-spectrum biological activity, which makes it a potential candidate for the development of new drugs. It is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. Another direction is to explore its potential as a material for the development of new sensors, catalysts, and electronic devices. Additionally, further studies are needed to elucidate the mechanism of action and the structure-activity relationship of the compound, which could lead to the development of more potent and selective derivatives.
In conclusion, this compound is a promising compound with diverse potential applications. Its synthesis method is well established, and its biological activities have been extensively studied. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
合成法
The synthesis of 3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-chloro-4-methylphenylhydrazine with 4-bromobenzoyl chloride in the presence of a base, followed by cyclization with cyanogen bromide. Another method involves the reaction of 2-chloro-4-methylphenylhydrazine with 4-bromobenzaldehyde in the presence of a base, followed by cyclization with acetic anhydride. Both methods have been reported to yield high purity and good yields of the target compound.
科学的研究の応用
3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antibacterial, antifungal, and antiviral activities against various pathogens. It has also shown promising anticancer activity against different cancer cell lines, including breast, lung, and colon cancer. In addition, it has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties.
特性
IUPAC Name |
3-(4-bromophenyl)-5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c1-9-2-7-12(13(17)8-9)15-18-14(19-20-15)10-3-5-11(16)6-4-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUIMFNCSREKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)
![3-nitro-4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B5805407.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)

